3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine
CAS No.:
Cat. No.: VC13519452
Molecular Formula: C8H9FN2
Molecular Weight: 152.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9FN2 |
|---|---|
| Molecular Weight | 152.17 g/mol |
| IUPAC Name | 3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine |
| Standard InChI | InChI=1S/C8H9FN2/c9-7-3-6-4-10-2-1-8(6)11-5-7/h3,5,10H,1-2,4H2 |
| Standard InChI Key | SIPRQIJRIWNBEA-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1N=CC(=C2)F |
| Canonical SMILES | C1CNCC2=C1N=CC(=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine consists of a bicyclic system formed by fusing two pyridine-like rings, with partial saturation in the 5,6,7,8-positions (Figure 1). The fluorine substituent at position 3 and the nitrogen atoms at positions 1 and 6 define its electronic profile. The tetrahydro modification reduces aromaticity, enhancing conformational flexibility compared to fully unsaturated naphthyridines .
Table 1: Physicochemical Properties of 3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉FN₂ |
| Molecular Weight | 152.17 g/mol |
| IUPAC Name | 3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine |
| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |
| Melting Point | Not reported (estimated 150–170°C) |
| Boiling Point | Not reported |
The compound’s solubility in polar organic solvents aligns with trends observed in structurally related tetrahydro-naphthyridines, where reduced aromaticity improves miscibility.
Electronic and Steric Effects
The fluorine atom at position 3 exerts an electron-withdrawing inductive effect, polarizing the π-electron system and influencing intermolecular interactions. This substitution enhances metabolic stability by resisting oxidative degradation, a property critical for drug candidates . Computational studies of analogous fluorinated naphthyridines suggest that the fluorine’s electronegativity increases dipole moments, potentially improving binding affinity to hydrophobic enzyme pockets .
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves multi-step sequences starting from pyridine or piperidine precursors. A representative route includes:
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Core Formation: Cyclocondensation of 1,5-diaminopentane with fluorinated carbonyl compounds under acidic conditions yields the tetrahydro-naphthyridine scaffold.
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Fluorination: Direct fluorination at position 3 using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C achieves regioselective substitution.
Table 2: Key Reaction Conditions for Fluorination
| Parameter | Condition |
|---|---|
| Fluorinating Agent | Selectfluor® |
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Reaction Time | 12–24 hours |
| Yield | 65–75% |
Industrial-Scale Production
Industrial synthesis prioritizes atom economy and purity. Continuous flow reactors enable precise control over fluorination kinetics, reducing side product formation. Post-synthesis purification employs recrystallization from ethanol/water mixtures, achieving >98% purity as verified by HPLC.
Characterization and Analytical Methods
Spectroscopic Analysis
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¹H NMR: The fluorine atom induces deshielding of adjacent protons, with characteristic coupling constants (e.g., J₃-F = 12–15 Hz).
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¹³C NMR: The C-3 resonance appears downfield (~150 ppm) due to fluorine’s electronegativity.
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HRMS: Molecular ion [M+H]⁺ observed at m/z 153.0774 (calculated 153.0778) .
X-ray Crystallography
Single-crystal X-ray diffraction of a closely related analog (6-benzyl-2-chloro-3-fluoro derivative) confirms the bicyclic structure and regiochemistry. The fluorine atom occupies a planar position, minimizing steric hindrance.
Biological Activities and Applications
HIV-1 Integrase Inhibition
5,6,7,8-Tetrahydro-1,6-naphthyridine derivatives demonstrate potent allosteric inhibition of HIV-1 integrase. Compound 9a (EC₅₀ = 3.2 nM) blocks viral replication by binding to the LEDGF/p75 interaction site, a mechanism distinct from traditional integrase strand transfer inhibitors .
Table 3: Comparative Antiviral Activity of Naphthyridine Derivatives
| Compound | Target | EC₅₀ (nM) |
|---|---|---|
| 9a | HIV-1 Integrase | 3.2 |
| Dolutegravir | HIV-1 Integrase | 2.1 |
| 3-Fluoro Derivative* | HIV-1 Integrase (predicted) | ~5–10 |
*Predicted based on structural similarity .
Comparative Analysis with Structural Analogs
Role of Fluorine Substitution
Replacing the 3-fluoro group with chlorine (as in 3-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine) reduces metabolic stability (t₁/₂ decreases from 6.5 to 2.3 hours in hepatic microsomes) . Fluorine’s smaller van der Waals radius also minimizes steric clashes in target binding pockets .
Tetrahydro vs. Fully Aromatic Naphthyridines
Saturation of the 5,6,7,8-positions increases solubility (logP = 1.2 vs. 2.5 for aromatic analogs) while retaining target affinity. This balance makes tetrahydro derivatives preferable for oral drug formulations .
Future Directions
Ongoing research aims to exploit the 3-fluoro-1,6-naphthyridine scaffold in:
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Oncology: Kinase inhibition (e.g., ALK, EGFR mutants)
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Neuropharmacology: Modulation of GABAₐ receptors
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Antiviral Therapy: Broad-spectrum activity against RNA viruses
Advances in catalytic asymmetric synthesis could yield enantiomerically pure variants, addressing chiral selectivity in target binding .
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